molecular formula C34H40F2N4OS B1674688 Lecimibide CAS No. 130804-35-2

Lecimibide

Cat. No.: B1674688
CAS No.: 130804-35-2
M. Wt: 590.8 g/mol
InChI Key: TVXOXGBTADZYCZ-UHFFFAOYSA-N
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Description

Lecimibide, also known as DuP 128, is a potent and selective inhibitor of acyl coenzyme A: cholesterol acyltransferase (ACAT). This enzyme plays a crucial role in the esterification of cholesterol, which is a key process in lipid metabolism. This compound has been studied for its potential to treat diseases related to high lipid levels, such as hyperlipidemia and atherosclerosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lecimibide involves multiple steps, starting from the appropriate aromatic and aliphatic precursors. The key steps typically include:

    Formation of the Urea Derivative: This involves the reaction of an aromatic amine with an isocyanate to form the urea linkage.

    Introduction of Fluorine Atoms: The aromatic ring is then fluorinated using suitable fluorinating agents under controlled conditions.

    Coupling Reactions: The final steps involve coupling the fluorinated aromatic urea derivative with an aliphatic chain to form the complete this compound molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Lecimibide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the this compound molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the aromatic ring or the aliphatic chain.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Lecimibide has a wide range of scientific research applications, including:

Mechanism of Action

Lecimibide exerts its effects by inhibiting the enzyme acyl coenzyme A: cholesterol acyltransferase (ACAT). This inhibition prevents the esterification of cholesterol, leading to a decrease in the formation of cholesterol esters. The reduction in cholesterol ester formation results in lower levels of low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) in the bloodstream. This compound targets the ACAT enzyme, which is involved in the intracellular storage and transport of cholesterol .

Comparison with Similar Compounds

Similar Compounds

    Eldacimibe: Another ACAT inhibitor used for similar research purposes.

    Eflucimibe: An ACAT inhibitor with applications in cardiovascular disease research.

    Beauvericin: A natural compound that inhibits ACAT and has been studied for its potential therapeutic effects.

Uniqueness of Lecimibide

This compound is unique due to its high potency and selectivity for ACAT. It has been extensively studied for its effects on lipid metabolism and its potential therapeutic applications. Compared to other ACAT inhibitors, this compound has shown significant efficacy in reducing plasma triglyceride and VLDL levels without affecting other lipid parameters .

Properties

CAS No.

130804-35-2

Molecular Formula

C34H40F2N4OS

Molecular Weight

590.8 g/mol

IUPAC Name

3-(2,4-difluorophenyl)-1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-1-heptylurea

InChI

InChI=1S/C34H40F2N4OS/c1-2-3-4-5-13-22-40(34(41)37-30-21-20-28(35)25-29(30)36)23-14-8-15-24-42-33-38-31(26-16-9-6-10-17-26)32(39-33)27-18-11-7-12-19-27/h6-7,9-12,16-21,25H,2-5,8,13-15,22-24H2,1H3,(H,37,41)(H,38,39)

InChI Key

TVXOXGBTADZYCZ-UHFFFAOYSA-N

SMILES

CCCCCCCN(CCCCCSC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)F)F

Canonical SMILES

CCCCCCCN(CCCCCSC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)F)F

Appearance

Solid powder

130804-35-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dup 128
Dup-128
Dup128
lecimibide
N'-(2,4-difluorophenyl)-N-(5-(4,5-diphenyl-1H-imidazol-2-ylthio)pentyl)-N-heptylurea

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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